BDP FL NHS ester

Catalog No.
S520647
CAS No.
146616-66-2
M.F
C18H18BF2N3O4
M. Wt
389.2 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
BDP FL NHS ester

CAS Number

146616-66-2

Product Name

BDP FL NHS ester

IUPAC Name

(2,5-dioxopyrrolidin-1-yl) 3-(2,2-difluoro-10,12-dimethyl-1-aza-3-azonia-2-boranuidatricyclo[7.3.0.03,7]dodeca-3,5,7,9,11-pentaen-4-yl)propanoate

Molecular Formula

C18H18BF2N3O4

Molecular Weight

389.2 g/mol

InChI

InChI=1S/C18H18BF2N3O4/c1-11-9-12(2)22-15(11)10-14-4-3-13(23(14)19(22,20)21)5-8-18(27)28-24-16(25)6-7-17(24)26/h3-4,9-10H,5-8H2,1-2H3

InChI Key

SDVMGNSTOAJONW-UHFFFAOYSA-N

SMILES

[B-]1(N2C(=CC(=C2C=C3[N+]1=C(C=C3)CCC(=O)ON4C(=O)CCC4=O)C)C)(F)F

Solubility

Soluble in DMSO

Synonyms

BODIPY FL Ester

Canonical SMILES

[B-]1(N2C(=CC(=C2C=C3[N+]1=C(C=C3)CCC(=O)ON4C(=O)CCC4=O)C)C)(F)F

Description

The exact mass of the compound BDP FL NHS ester is 389.14 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

Protein Labeling

Lipid and Membrane Staining

Oligonucleotide Labeling

Fluorescence Polarization Assays

Two-Photon Excitation (TPE) Microscopy

Replacement for Fluorescein

Flow Cytometry

Fluorescence Microscopy

Fluorescence Resonance Energy Transfer (FRET)

BDP FL NHS ester is a specialized fluorescent dye designed primarily for use in the 488 nm channel, serving as an effective replacement for fluorescein. Its chemical structure is represented by the formula C18H18BF2N3O4C_{18}H_{18}BF_{2}N_{3}O_{4}, with a molecular weight of approximately 389.16 g/mol. This compound features an N-hydroxysuccinimide (NHS) ester group, which allows it to react with primary amines in proteins and peptides, facilitating their labeling for various applications in biological research .

The dye exhibits superior photostability and brightness compared to traditional fluorescein derivatives, making it particularly advantageous for fluorescence microscopy and flow cytometry. Its excitation maximum is at 503 nm, while the emission maximum is at 509 nm, which aligns well with the spectral properties of commonly used fluorophores like fluorescein and BODIPY FL .

BDP FL NHS ester itself does not have a specific biological function. Its primary role is to covalently label proteins or peptides, enabling their detection and visualization in various research applications. Once conjugated to a biomolecule, BDP FL acts as a fluorescent tag. When excited by light of a specific wavelength (typically around 488 nm), BDP FL emits light at a higher wavelength (around 520 nm), which can be detected using fluorescence microscopes or other fluorescence imaging techniques []. This allows researchers to track the labeled protein within cells or tissues, studying its localization, movement, and interactions with other molecules.

BDP FL NHS ester is generally considered a safe compound for research purposes when handled according to proper laboratory protocols. However, it is essential to wear personal protective equipment like gloves and eye protection while working with the dye []. Organic solvents used for dissolving BDP FL NHS ester may pose additional health risks, and their safety data sheets should be consulted before use. There is no data available on the specific toxicity of BDP FL NHS ester, but it is recommended to handle it with care and dispose of waste according to institutional guidelines.

BDP FL NHS ester primarily undergoes substitution reactions due to its NHS ester functionality. The NHS group reacts with primary amines to form stable amide bonds, which is crucial for labeling proteins and peptides. This reaction mechanism can be summarized as follows:

  • Activation of Amine: The NHS ester group activates the amine, facilitating nucleophilic attack.
  • Formation of Amide Bond: The nucleophilic amine attacks the carbonyl carbon of the NHS ester, resulting in the formation of a stable amide bond and releasing N-hydroxysuccinimide as a byproduct.

This reaction is highly efficient and typically occurs under mild conditions, making BDP FL NHS ester suitable for sensitive biological applications .

BDP FL NHS ester demonstrates significant biological activity due to its ability to label proteins and peptides effectively. The resulting conjugates maintain high quantum yield, which enhances their visibility during fluorescence detection methods. The compound's neutral charge and low molecular weight contribute to its compatibility with various biological systems, allowing for precise tracking of biomolecules in live cells or tissues .

Studies have shown that BDP FL NHS ester can be used in various assays, including immunofluorescence and live-cell imaging, where its photostability and brightness provide clear advantages over other fluorescent dyes .

The synthesis of BDP FL NHS ester typically involves the following steps:

  • Preparation of BODIPY Core: The initial step involves synthesizing the BODIPY core structure, which serves as the fluorescent backbone.
  • Formation of NHS Ester: The NHS ester group is introduced through a reaction with N-hydroxysuccinimide and a suitable coupling agent under controlled conditions.
  • Purification: The final product is purified using techniques such as chromatography to ensure high purity levels (typically >95%) before use .

This synthetic route allows for the efficient production of BDP FL NHS ester while maintaining its functional properties.

BDP FL NHS ester has a wide range of applications in biological research, including:

  • Protein Labeling: Used for covalent attachment to proteins and peptides, enabling visualization in various assays.
  • Fluorescence Microscopy: Ideal for imaging applications due to its high brightness and photostability.
  • Flow Cytometry: Facilitates the analysis of cell populations by providing distinct fluorescence signals.
  • Live-Cell Imaging: Suitable for tracking dynamic biological processes in real-time without significant photobleaching .

Interaction studies involving BDP FL NHS ester typically focus on its binding efficiency with various biomolecules. These studies assess:

  • Labeling Efficiency: Evaluating how effectively BDP FL NHS ester labels target proteins or peptides.
  • Stability of Conjugates: Investigating the stability of formed conjugates under physiological conditions.
  • Fluorescence Characteristics: Analyzing changes in fluorescence intensity and spectral properties upon binding to different biomolecules .

Such studies are crucial for optimizing experimental conditions and ensuring reliable results in biological assays.

Several compounds share similarities with BDP FL NHS ester, particularly within the realm of fluorescent dyes used for protein labeling. Here’s a comparison highlighting its uniqueness:

CompoundExcitation Max (nm)Emission Max (nm)Key Features
BDP FL NHS Ester503509High quantum yield, excellent photostability
Fluorescein495519Commonly used but less photostable
BODIPY FL503510Similar structure but lower stability compared to BDP FL
Alexa Fluor 488495519High brightness but more expensive
DyLight 488493518Good stability but less versatile

BDP FL NHS ester stands out due to its superior photostability and brightness compared to traditional dyes like fluorescein while maintaining comparable excitation/emission properties. Its unique structure allows for efficient labeling through its reactive NHS group, making it an excellent choice for various biological applications .

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

Hydrogen Bond Acceptor Count

7

Exact Mass

389.1358426 g/mol

Monoisotopic Mass

389.1358426 g/mol

Heavy Atom Count

28

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

GHS Hazard Statements

The GHS information provided by 1 company from 1 notification to the ECHA C&L Inventory.;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation]

Pictograms

Irritant

Irritant

Dates

Modify: 2023-08-15
1: Spindle assembly disruption and cancer cell apoptosis with a CLTC-binding compound
2: Imaging peptidoglycan biosynthesis in Bacillus subtilis with fluorescent antibiotics

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